molecular formula C20H19N3O B11443368 5-methyl-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

5-methyl-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11443368
M. Wt: 317.4 g/mol
InChI Key: MSADVJKQCRMYCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is an organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its complex structure, which includes a furan ring, an imidazo[1,2-a]pyridine core, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the phenyl group: This step can be performed using a Suzuki coupling reaction, where a boronic acid derivative of the phenyl group is coupled with the imidazo[1,2-a]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the imidazo[1,2-a]pyridine core, potentially leading to the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution on the phenyl group can introduce various functional groups like nitro, amino, or alkyl groups.

Scientific Research Applications

5-methyl-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a probe to study various biological processes, including enzyme activity and receptor binding.

Mechanism of Action

The mechanism of action of 5-methyl-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-methyl-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H19N3O

Molecular Weight

317.4 g/mol

IUPAC Name

5-methyl-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C20H19N3O/c1-13-7-4-5-9-16(13)21-20-19(17-12-11-15(3)24-17)22-18-10-6-8-14(2)23(18)20/h4-12,21H,1-3H3

InChI Key

MSADVJKQCRMYCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(N=C3N2C(=CC=C3)C)C4=CC=C(O4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.